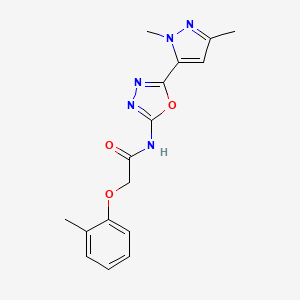

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-10-6-4-5-7-13(10)23-9-14(22)17-16-19-18-15(24-16)12-8-11(2)20-21(12)3/h4-8H,9H2,1-3H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKPNBKCVBRBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC(=NN3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide is a compound that has drawn interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure with a pyrazole ring, an oxadiazole moiety, and an o-tolyloxy acetamide group. The molecular formula is , and its molecular weight is approximately 288.30 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazole and oxadiazole exhibit significant anticancer properties. In vitro studies have demonstrated that compounds containing the pyrazole ring can induce apoptosis in various cancer cell lines. For instance, a study on similar compounds showed IC50 values indicating effective cytotoxicity against glioma and other cancer types, with some derivatives outperforming standard chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5f | C6 glioma | 5.13 | Induces apoptosis |

| 5-Fluorouracil | C6 glioma | 8.34 | Standard chemotherapy |

The mechanism of action for these compounds often involves cell cycle arrest and induction of apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

In addition to anticancer properties, compounds with similar structural motifs have also been investigated for anti-inflammatory effects. The oxadiazole ring is known to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators . This dual action makes such compounds promising candidates for treating both cancer and inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Compounds with pyrazole and oxadiazole moieties have been reported to exhibit activity against various bacterial strains, although specific data on this compound's efficacy is still limited .

Case Studies

- Cytotoxicity Evaluation : A study synthesized several derivatives of pyrazole-oxadiazole compounds and tested their cytotoxicity against multiple cancer cell lines using MTT assays. The results indicated that compounds with the pyrazole moiety significantly inhibited cell proliferation in a dose-dependent manner .

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with these compounds led to increased sub-G1 population in cell cycles, indicating apoptotic cell death. This suggests that this compound may trigger intrinsic apoptotic pathways .

Comparison with Similar Compounds

Structural Analogues from the Brazilian Journal of Pharmaceutical Sciences (2015)

describes four 1,3,4-oxadiazole-acetamide derivatives with varying aryl and heterocyclic substituents:

| Compound ID | Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Bioactivities |

|---|---|---|---|---|

| 8t | N-(5-Chloro-2-methylphenyl), indole-3-ylmethyl | C20H17ClN4O3S | 428.5 | LOX inhibition, BChE inhibition |

| 8u | N-(2-Ethoxy-6-methylphenyl), indole-3-ylmethyl | C22H22N4O3S | 422 | α-Glucosidase inhibition |

| 8v | N-(2-Methyl-6-nitrophenyl), indole-3-ylmethyl | C20H17N5O4S | 423 | LOX inhibition |

| 8w | N-(4-Methyl-2-pyridinyl), indole-3-ylmethyl | C19H17N5O2S | 379 | BChE inhibition |

Key Comparisons :

- Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., 8v’s nitro) show enhanced LOX inhibition, while bulky groups (e.g., 8u’s ethoxy) may favor enzyme selectivity. The target compound’s dimethylpyrazole could mimic steric effects observed in 8w’s pyridinyl group, which exhibited BChE inhibition .

Thiazolidinone and Thiadiazole Derivatives

and highlight compounds with divergent heterocycles but similar acetamide backbones:

- : 2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide contains a thiazolidinone ring, which introduces conjugation and redox activity absent in the target compound.

- : A chlorophenyl-oxadiazole-thioacetamide derivative was computationally modeled (DFT/6-31/B3LYP) to assess electronic properties.

Pyrazolone and Isoxazole Derivatives

and describe compounds with pyrazole and isoxazole motifs:

- : Sulfonamide derivatives (e.g., 3-Methyl-1-(4-sulfamoylphenyl)-5-pyrazolone) feature sulfonamide groups, which enhance solubility but reduce lipophilicity compared to the target’s acetamide.

- : A furan-pyrimidinone-acetamide hybrid (CAS: 1211016-72-6) shares the acetamide core but incorporates a pyrimidinone ring, likely influencing π-π stacking interactions in biological targets .

Physicochemical Data Gaps :

- The target compound lacks reported melting points, solubility, or spectral data (e.g., IR, NMR), unlike compounds in , which are characterized as amorphous solids/powders. This limits direct comparisons of stability or crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.